2-(1H-benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide
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Overview
Description
2-(1H-benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of benzotriazole and halogenated phenyl groups in its structure suggests potential utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide typically involves the reaction of 1H-benzotriazole with 4-bromo-2-fluoroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The halogenated phenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzotriazole moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The halogenated phenyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzotriazol-1-yl)-N-phenylacetamide
- 2-(1H-benzotriazol-1-yl)-N-(4-chlorophenyl)acetamide
- 2-(1H-benzotriazol-1-yl)-N-(4-methylphenyl)acetamide
Uniqueness
2-(1H-benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms in its structure. These halogens can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from other benzotriazole derivatives.
Properties
Molecular Formula |
C14H10BrFN4O |
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Molecular Weight |
349.16 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10BrFN4O/c15-9-5-6-11(10(16)7-9)17-14(21)8-20-13-4-2-1-3-12(13)18-19-20/h1-7H,8H2,(H,17,21) |
InChI Key |
GIXUMLIOVMNPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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